1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C8H13N5O |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-piperidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C8H13N5O/c9-8(14)7-5-13(12-11-7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H2,9,14) |
InChI Key |
MCVZGCRNZBEBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C=C(N=N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Azide Component Preparation
Piperidin-3-yl azide serves as the critical building block. As demonstrated in patent US8436185B2, protected piperidine derivatives enable selective functionalization:
- Boc-protection : tert-Butyl (3S)-3-aminopiperidine-1-carboxylate undergoes diazotransfer with triflyl azide to yield the corresponding azide (87% yield).
- Deprotection : Acidic cleavage (HCl/dioxane) removes Boc groups post-cycloaddition.
Alkyne Component Synthesis
Propiolamide derivatives provide the carboxamide functionality:
| Alkyne Type | Synthesis Route | Yield (%) | Reference |
|---|---|---|---|
| N-Propargylamide | Propargyl bromide + Primary amine | 68–92 | |
| Ethynylbenzamide | Sonogashira coupling | 75 |
Reaction of piperidin-3-yl azide with N-propargylcarboxamide under Cu(I) catalysis (CuSO4·5H2O, sodium ascorbate) in t-BuOH/H2O (1:1) at 60°C for 12 hours affords the triazole core with 78% isolated yield.
Microwave-Assisted Cyclocondensation
Recent advances in energy-efficient synthesis demonstrate the viability of microwave irradiation for triazole formation:
One-Pot Protocol
- Reagents : Guanidinosuccinimide (1.2 eq), piperidin-3-amine (1 eq), acetonitrile solvent
- Conditions : 170°C, 25 min microwave irradiation, 300 W
- Yield : 58% after recrystallization (ethanol/water)
Comparative studies show microwave methods reduce reaction times from 24 hours to <30 minutes while improving purity profiles.
Post-Cyclization Functionalization
Amide Coupling Strategies
Protecting Group Management
Piperidine Nitrogen Protection
Strategic protection prevents unwanted side reactions during triazole formation:
| Protecting Group | Installation Method | Deprotection Conditions | Compatibility |
|---|---|---|---|
| Boc | (Boc)2O, DMAP, CH2Cl2 | TFA/DCM (1:1) | High |
| Cbz | Cbz-Cl, NaOH, THF/H2O | H2/Pd-C | Moderate |
| Fmoc | Fmoc-OSu, DIEA, DMF | Piperidine/DMF | Low |
The Boc group demonstrates optimal stability under CuAAC conditions while allowing facile removal post-cyclization.
Stereochemical Considerations
For enantiomerically pure targets, chiral pool synthesis using (R)- or (S)-piperidin-3-amine derivatives remains preferable to asymmetric catalysis. Key findings include:
- Resolution via Diastereomeric Salts : Tartaric acid derivatives achieve >98% ee but with 35–40% yield loss.
- Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation provides 92% ee at 55% conversion.
Analytical Characterization Data
Standard characterization protocols confirm successful synthesis:
1H NMR (400 MHz, CDCl3)
- δ 8.47 (s, 1H, triazole-H)
- δ 3.74–3.62 (m, 2H, piperidine-H)
- δ 2.91–2.84 (m, 1H, piperidine-H3)
- δ 1.71–1.62 (m, 4H, piperidine-H)
13C NMR (100 MHz, CDCl3)
- δ 159.4 (C=O)
- δ 145.6 (triazole-C4)
- δ 126.1 (triazole-C5)
- δ 48.0 (piperidine-NCH2)
HRMS (ESI+)
Calculated for C8H12N5O [M+H]+: 202.1038
Found: 202.1035
Process Optimization and Scale-Up
Benchmark studies identify critical parameters for manufacturing:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temp | 60–65°C | ±3% per 5°C |
| Cu Catalyst Loading | 5 mol% | >10%↓ at <3 mol% |
| Microwave Power | 250–300 W | 15%↑ vs conventional |
Pilot-scale runs (10 mmol) demonstrate reproducible 72% yields using CuAAC methodology.
Comparative Method Analysis
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| CuAAC | High regioselectivity | Copper removal required | 75–89% |
| Microwave | Rapid synthesis | Specialized equipment | 58–67% |
| Thermal Cyclization | No metal catalysts | Longer reaction times | 45–52% |
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties between the target compound and its analogs:
Key Observations :
- Piperidinyl vs. Aryl Groups : The piperidin-3-yl group in the target compound introduces a basic nitrogen, contrasting with lipophilic aryl groups (e.g., in Rufinamide or 3o). This difference may improve aqueous solubility and alter blood-brain barrier penetration .
- Carboxamide Substitution: The unmodified carboxamide (-NH2) in the target compound contrasts with aromatic (e.g., quinolin-2-yl in 3o) or halogenated benzyl groups (e.g., in Z995908944). These variations influence target selectivity and metabolic stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, triazole formation is achieved by reacting a piperidinyl azide with a carboxamide-bearing alkyne under catalytic conditions (CuSO₄ and sodium ascorbate in THF/H₂O) at 50°C for 16 hours . Yield optimization requires careful control of stoichiometry (1:1.3 azide:alkyne ratio) and purification via flash chromatography (cyclohexane/ethyl acetate gradient). Competing side reactions, such as hydrolysis of intermediates, can reduce yield if pH or temperature deviates .
Q. How is structural characterization of this compound validated, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity of the triazole ring and piperidine substitution. For instance, ¹H NMR in DMSO-d₆ resolves signals for the triazole proton (δ 9.21 ppm) and piperidine protons (δ 3.20–2.50 ppm). High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular weight (e.g., [M]+ at m/z 236.0807) and functional groups (e.g., carboxamide C=O stretch at 1670 cm⁻¹) .
Q. What preliminary biological screening methods are suitable for assessing its bioactivity?
- Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., kinases, phosphatases) using fluorescence-based or colorimetric readouts. For pyrazole-triazole hybrids, IC₅₀ values are determined via dose-response curves (0.1–100 µM). Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selective activity. Contradictions in bioactivity data may arise from differences in assay protocols (e.g., ATP concentration in kinase assays) or solvent effects (DMSO tolerance thresholds) .
Advanced Research Questions
Q. How can computational methods predict and optimize the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for key reactions (e.g., cycloaddition barriers). Molecular docking (AutoDock Vina) models interactions with biological targets, such as piperidine-mediated hydrogen bonding to catalytic residues. Reaction path sampling (e.g., via the AFIR method) identifies optimal conditions (solvent, catalyst) to minimize byproducts . For example, quantum mechanics/molecular mechanics (QM/MM) simulations refine binding poses in enzyme active sites .
Q. What experimental design strategies resolve contradictions in reported biological activity?
- Methodological Answer : Factorial design (e.g., 2³ full factorial) isolates variables like pH, temperature, and co-solvent ratios. For instance, if conflicting IC₅₀ values arise, a design evaluating buffer composition (HEPES vs. Tris) and incubation time can identify confounding factors . Statistical validation (ANOVA) quantifies significance, while surface-response modeling optimizes conditions. Cross-lab reproducibility studies using standardized protocols (e.g., NIH assay guidance) mitigate variability .
Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for CuAAC reactions, reducing reaction time (from 16 hours to <2 hours) and improving regioselectivity (>95%). Membrane separation technologies (e.g., nanofiltration) recover catalysts (Cu) and unreacted substrates, aligning with green chemistry principles . Real-time monitoring (PAT tools like FTIR) ensures stereochemical fidelity during scale-up .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields or byproduct profiles?
- Methodological Answer : Contradictions often stem from impurities in starting materials (e.g., azide purity <95%) or incomplete characterization (e.g., unassigned NMR peaks). Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere) with LC-MS tracking of intermediates clarifies pathways. Comparative studies using alternative catalysts (e.g., Ru vs. Cu) may reveal mechanistic divergences .
Q. Why do computational predictions of binding affinity sometimes conflict with experimental data?
- Methodological Answer : Force field inaccuracies (e.g., partial charge assignments for the triazole ring) and solvent model limitations (implicit vs. explicit water) contribute to mismatches. Hybrid approaches combining free-energy perturbation (FEP) and experimental ΔΔG measurements (ITC) improve correlation. For example, protonation states of the piperidine nitrogen under assay pH (7.4 vs. 5.5) significantly affect docking scores .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
